molecular formula C26H41N3O B1245767 1-(2-(1-Adamantyl)ethyl)-1-pentyl-3-(3-(4-pyridyl)propyl)urea CAS No. 379262-36-9

1-(2-(1-Adamantyl)ethyl)-1-pentyl-3-(3-(4-pyridyl)propyl)urea

Cat. No.: B1245767
CAS No.: 379262-36-9
M. Wt: 411.6 g/mol
InChI Key: AIUJHENHBJHHMY-UHFFFAOYSA-N
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Description

SA-13353, also known as 1-[2-(1-Adamantyl)ethyl]-1-pentyl-3-[3-(4-pyridyl)propyl]urea, is a small molecule drug that was initially developed by Santen Pharmaceutical Co., Ltd. It is a tumor necrosis factor-alpha inhibitor, which means it inhibits the production of tumor necrosis factor-alpha, a cytokine involved in systemic inflammation. SA-13353 was investigated for its potential use in treating diabetic macular edema and rheumatoid arthritis .

Preparation Methods

The synthesis of SA-13353 involves several steps, starting with the preparation of the adamantyl ethylamine intermediate. This intermediate is then reacted with pentyl isocyanate to form the urea derivative. The final step involves the reaction of this urea derivative with 3-(4-pyridyl)propyl bromide to yield SA-13353. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .

Chemical Reactions Analysis

SA-13353 undergoes various chemical reactions, including:

    Oxidation: SA-13353 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: SA-13353 can undergo substitution reactions, where one of its functional groups is replaced by another group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

SA-13353 exerts its effects by inhibiting the production of tumor necrosis factor-alpha. This inhibition is achieved through the activation of capsaicin-sensitive afferent neurons mediated via transient receptor potential vanilloid 1. By blocking tumor necrosis factor-alpha production, SA-13353 reduces inflammation and its associated symptoms .

Comparison with Similar Compounds

SA-13353 is unique in its specific inhibition of tumor necrosis factor-alpha production through the transient receptor potential vanilloid 1 pathway. Similar compounds include:

    Infliximab: A monoclonal antibody that also inhibits tumor necrosis factor-alpha but through a different mechanism.

    Etanercept: A fusion protein that acts as a tumor necrosis factor receptor decoy, preventing tumor necrosis factor-alpha from binding to its receptors.

    Adalimumab: Another monoclonal antibody that targets tumor necrosis factor-alpha.

Compared to these compounds, SA-13353’s unique mechanism of action provides an alternative approach to inhibiting tumor necrosis factor-alpha production .

Properties

CAS No.

379262-36-9

Molecular Formula

C26H41N3O

Molecular Weight

411.6 g/mol

IUPAC Name

1-[2-(1-adamantyl)ethyl]-1-pentyl-3-(3-pyridin-4-ylpropyl)urea

InChI

InChI=1S/C26H41N3O/c1-2-3-4-13-29(25(30)28-10-5-6-21-7-11-27-12-8-21)14-9-26-18-22-15-23(19-26)17-24(16-22)20-26/h7-8,11-12,22-24H,2-6,9-10,13-20H2,1H3,(H,28,30)

InChI Key

AIUJHENHBJHHMY-UHFFFAOYSA-N

SMILES

CCCCCN(CCC12CC3CC(C1)CC(C3)C2)C(=O)NCCCC4=CC=NC=C4

Canonical SMILES

CCCCCN(CCC12CC3CC(C1)CC(C3)C2)C(=O)NCCCC4=CC=NC=C4

Synonyms

1-(2-(1-adamantyl)ethyl)-1-pentyl-3-(3-(4-pyridyl)propyl)urea
SA13353

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,1′-Carbonyldiimidazole (427 mg, 2.63 mmol) was added to a solution of 4-(3-aminopropyl)pyridine (Intermediate No. 2-1) (285 mg, 2.09 mmol) in tetrahydrofuran (10 ml), and the mixture was stirred at room temperature for 20 minutes. 2-(1-Adamantyl)-N-pentylethylamine hydrochloride (Intermediate No. 1-1) (571 mg, 2.00 mmol) was added to the mixture, and the whole was refluxed for one hour. The reaction mixture was diluted with ethyl acetate (50 ml), the whole was washed with a saturated aqueous sodium hydrogencarbonate solution (50 ml) and a saturated aqueous sodium chloride solution (50 ml) successively, and the organic layer was dried over magnesium sulfate. The solvent was evaporated under reduced pressure, and the precipitated solid was washed with diisopropyl ether and filtered off to give 606 mg (73%) of the titled compound.
Quantity
427 mg
Type
reactant
Reaction Step One
Quantity
285 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
2-(1-Adamantyl)-N-pentylethylamine hydrochloride
Quantity
571 mg
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
73%

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